2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose
Overview
Description
2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose: is a synthetic carbohydrate derivative. It is characterized by the presence of a trifluoroacetamido group at the third carbon position and the absence of hydroxyl groups at the second, third, and sixth carbon positions. This compound is part of a broader class of glycals, which are unsaturated sugar derivatives known for their high reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose typically involves the protection of hydroxyl groups, introduction of the trifluoroacetamido group, and subsequent deprotection steps. One common method includes the preparation of 4-O-acetyl-1,5-anhydro-2,3,6-trideoxy-3-trifluoroacetamido-L-lyxo-hex-1-enitol as a key intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of starting materials, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it suitable for glycosylation reactions and the formation of carbon-carbon and carbon-heteroatom bonds .
Biology: This compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics, which are synthetic molecules that mimic the structure and function of carbohydrates.
Medicine: In medicine, derivatives of this compound are explored for their potential as antiviral and antibacterial agents. The trifluoroacetamido group is known to enhance the biological activity of these derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, particularly those requiring specific carbohydrate structures.
Mechanism of Action
The mechanism of action of 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose involves its interaction with biological molecules, particularly proteins and enzymes. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity of enzymes and receptors. This compound can also act as a glycosyl donor in glycosylation reactions, facilitating the transfer of sugar moieties to acceptor molecules .
Comparison with Similar Compounds
- 2,3,6-Trideoxy-3-amino-alpha-L-lyxo-hexopyranose
- 2,3,6-Trideoxy-3-acetamido-alpha-L-lyxo-hexopyranose
- 2,3,6-Trideoxy-3-(methylamino)-alpha-L-lyxo-hexopyranose
Comparison: Compared to its similar compounds, 2,3,6-trideoxy-3-(trifluoroacetamido)-alpha-L-lyxo-hexopyranose is unique due to the presence of the trifluoroacetamido group. This group enhances the compound’s stability and reactivity, making it more suitable for specific synthetic and biological applications. The trifluoroacetamido group also imparts distinct electronic properties, influencing the compound’s interactions with other molecules .
Properties
IUPAC Name |
N-[(2S,3S,4S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3-,4-,5+,6+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJJWJDPYHURS-UNTFVMJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O)NC(=O)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.